1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine
Description
1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine is a heterocyclic compound featuring a tetralin (5,6,7,8-tetrahydronaphthalene) core linked to a sulfonyl group, which is further connected to an azetidine (4-membered nitrogen ring) and a pyrrolidine (5-membered nitrogen ring).
Properties
IUPAC Name |
1-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)azetidin-3-yl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c20-22(21,19-12-16(13-19)18-9-3-4-10-18)17-8-7-14-5-1-2-6-15(14)11-17/h7-8,11,16H,1-6,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBGEAMGFGZHJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CC(C3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine involves several steps. The key starting materials include 5,6,7,8-tetrahydronaphthalene and azetidine. The synthetic route typically involves the sulfonylation of the tetrahydronaphthalene moiety, followed by the introduction of the azetidine ring. The final step involves the coupling of the azetidine derivative with pyrrolidine under specific reaction conditions. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(5,6,7,8-Tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Structural and Physical Properties
Physicochemical and Functional Differences
- Lipophilicity : The tetralin-sulfonyl group in the target compound confers moderate lipophilicity (predicted LogP ~2.8), making it less polar than the pyridine derivatives in but more water-soluble than the tBDMS-protected analog (LogP ~4.1).
- Stability : Azetidine’s ring strain may reduce stability under acidic or high-temperature conditions compared to pyrrolidine-containing analogs.
Q & A
Q. Critical Conditions :
- Temperature control during sulfonylation (0–25°C to prevent side reactions).
- Moisture-sensitive steps require anhydrous solvents and inert atmospheres.
How can computational chemistry optimize reaction pathways for this compound?
Advanced Question
Integrate quantum chemical calculations (e.g., density functional theory, DFT) with experimental validation:
Reaction Path Search : Use software like GRRM or Gaussian to map potential energy surfaces for azetidine ring formation and sulfonylation steps .
Transition State Analysis : Identify bottlenecks (e.g., steric hindrance in azetidine-pyrrolidine coupling) and adjust substituents or solvents.
Solvent Effects : Simulate solvent interactions (e.g., THF vs. DMF) to predict reaction rates and selectivity .
Q. Example Workflow :
- Computational prediction → Lab validation → Feedback loop for refining conditions.
How to resolve contradictions in reported sulfonylation reaction conditions?
Advanced Question
Discrepancies in sulfonylation protocols (e.g., reagent ratios, solvents) require systematic analysis:
Comparative Studies : Test conflicting conditions (e.g., triethylamine vs. pyridine as bases) under controlled parameters .
Kinetic Monitoring : Use in situ techniques (e.g., FTIR or HPLC) to track intermediate formation and side reactions.
Byproduct Analysis : Characterize impurities via LC-MS or NMR to identify competing pathways (e.g., over-sulfonylation) .
Basic Question
NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm regiochemistry of the azetidine-pyrrolidine junction (e.g., δ ~3.3 ppm for azetidine protons) .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydronaphthalene moiety.
Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₈H₂₄N₂O₂S).
X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
What strategies manage stereochemical outcomes during azetidine ring formation?
Advanced Question
Chiral Catalysts : Use enantioselective catalysts (e.g., Jacobsen’s thiourea) for asymmetric azetidine synthesis .
Protecting Groups : Temporarily block reactive sites to direct stereochemistry (e.g., tert-butyloxycarbonyl (Boc) groups).
Dynamic Kinetic Resolution : Employ conditions where stereochemical errors are reversible (e.g., under acidic or basic media) .
How is thermodynamic stability analyzed for this compound?
Advanced Question
Calorimetry : Measure enthalpy of formation (ΔfH°) via bomb calorimetry .
Thermogravimetric Analysis (TGA) : Assess decomposition temperatures under nitrogen/air atmospheres.
Computational Stability Prediction : Calculate Gibbs free energy (ΔG) of key intermediates using DFT .
Q. Example Data :
- ΔfH° (experimental): -245 kJ/mol (estimated for solid state).
- TGA onset decomposition: 210°C.
What methodologies study the biological activity of sulfonamide-pyrrolidine derivatives?
Advanced Question
In Vitro Assays :
- Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays .
- Cellular Uptake : Radiolabel the compound (e.g., ³H or ¹⁴C) to track permeability in cell lines.
Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., sulfonyl vs. carbonyl groups) and correlate with bioactivity .
Molecular Docking : Predict binding modes to therapeutic targets (e.g., protease active sites) using AutoDock Vina .
How are reaction scalability challenges addressed for multi-step syntheses?
Advanced Question
Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer in exothermic steps (e.g., sulfonylation) .
Process Analytical Technology (PAT) : Use inline sensors (e.g., Raman spectroscopy) to monitor critical parameters (e.g., pH, concentration).
Green Chemistry Principles : Replace hazardous solvents (e.g., DCM) with safer alternatives (e.g., 2-MeTHF) without compromising yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
